3-(4-Bromophenyl)imidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9BrN2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-(4-bromophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h1-9H |
InChI Key |
MZKVSKQKHUIURD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Imidazo 1,2 a Pyridine Derivatives, Including 3 4 Bromophenyl Imidazo 1,2 a Pyridine
Conventional Synthetic Approaches to the Imidazo[1,2-a]pyridine (B132010) Core
Traditional methods for constructing the imidazo[1,2-a]pyridine nucleus have been well-established and continue to be refined for improved efficiency and broader applicability. These approaches primarily involve cyclocondensation, multicomponent, and tandem reactions. rsc.orgnih.gov
Cyclocondensation Reactions
Cyclocondensation reactions form the cornerstone of imidazo[1,2-a]pyridine synthesis, typically involving the reaction of a 2-aminopyridine (B139424) derivative with a suitable C2-synthon.
The most classical and widely utilized method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. bio-conferences.orgnanobioletters.come3s-conferences.org This reaction, first reported in 1925, initially required harsh conditions but has since been optimized using various catalysts and milder conditions. bio-conferences.orge3s-conferences.org The process begins with the alkylation of the endocyclic nitrogen atom of 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization to form the fused heterocyclic system. acs.org
Numerous catalysts have been employed to facilitate this reaction, including iodine, hypervalent iodine, tin(II) chloride, magnesium oxide, gold, copper nanoparticles, and palladium(II). nanobioletters.com Bases such as DABCO and DBU have also been used to promote the reaction. nanobioletters.com Furthermore, non-conventional energy sources like microwave irradiation and ultrasound have been successfully applied to shorten reaction times and improve yields. nanobioletters.come3s-conferences.org For instance, a facile protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines involves the DBU-catalyzed reaction of substituted 2-aminopyridines and phenacyl bromides in aqueous ethanol (B145695) at room temperature. researchgate.net
A specific example leading to a related structure involves the reaction of 2-aminopyridine with a substituted bromoacetophenone, which can be generated in situ from the corresponding ketone. nih.gov The use of a copper silicate (B1173343) heterogeneous catalyst has also been reported for the efficient synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and substituted phenacyl bromides, offering advantages such as short reaction times and high yields. nanobioletters.com
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridine, α-Haloketone | Neutral alumina | Imidazo[1,2-a]pyridine | nih.gov |
| 2-Aminopyridine, α-Haloketone | Catalyst-free, 60°C | Imidazo[1,2-a]pyridine | nih.gov |
| 2-Aminopyridine, Ketone | Ortoleva-King reaction (in situ α-iodoketone) | Imidazo[1,2-a]pyridine | nih.gov |
| 2-Aminopyridines, Substituted Phenacyl Bromides | Copper Silicate | Imidazo[1,2-a]pyridine derivatives | nanobioletters.com |
| 2-Aminopyridines, α-Bromoketones, Ammonium Acetate (B1210297) | Microwave irradiation | Imidazo[1,2-a]pyridines | e3s-conferences.org |
Alternative electrophiles to α-halocarbonyl compounds include α-diazoketones and α-tosyloxyketones. researchgate.net The reaction of 2-aminopyridines with α-diazoketones, often catalyzed by copper(II) triflate or rhodium(II) acetate, provides a regioselective route to 2-substituted imidazo[1,2-a]pyridines in high yields. researchgate.net This method offers mild reaction conditions and short reaction times. researchgate.net Similarly, α-tosyloxyketones can be employed as precursors for the cyclization with 2-aminopyridines. researchgate.net
Arylglyoxal hydrates serve as another class of carbonyl compounds for the synthesis of imidazo[1,2-a]pyridines. researchgate.net A one-pot, three-component reaction utilizing phenylglyoxal (B86788) monohydrate, 2-aminopyridines, and various active methylene (B1212753) compounds in glacial acetic acid or ethanol has been reported to produce 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. researchgate.net
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. rsc.orgnih.govbio-conferences.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used for the synthesis of 3-amino-substituted imidazo[1,2-a]heterocycles. beilstein-journals.orgnih.govmdpi.comsemanticscholar.org This acid-catalyzed three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide. semanticscholar.org
Another MCR strategy involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org This method provides a direct route to a wide array of imidazo[1,2-a]pyridine compounds. bio-conferences.org Furthermore, a one-pot, four-component reaction using aryl glyoxal (B1671930) monohydrates, ethyl acetoacetate, hydrazine (B178648) hydrate, and 2-aminopyridine has been developed for the regioselective synthesis of a series of new imidazo[1,2-a]pyridines. researchgate.net The use of nanomagnetic catalysts, such as silica-supported iron oxide (Fe3O4@SiO2), has also been reported to facilitate the one-pot multicomponent synthesis of imidazo[1,2-a]pyridine derivatives from pyridin-2-amines, aldehydes, and terminal alkynes. capes.gov.br
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (e.g., Yb(OTf)3, NH4Cl) | 3-Amino-substituted imidazo[1,2-a]pyridines | nih.govmdpi.comsemanticscholar.org |
| Copper-catalyzed MCR | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Imidazo[1,2-a]pyridine derivatives | bio-conferences.org |
| Four-component reaction | Aryl Glyoxal Monohydrates, Ethyl Acetoacetate, Hydrazine Hydrate, 2-Aminopyridine | Tetrapropylammonium bromide, reflux in EtOH | Imidazo[1,2-a]pyridine derivatives | researchgate.net |
| Nanomagnetic catalyzed MCR | Pyridin-2-amines, Aldehydes, Terminal Alkynes | Fe3O4@SiO2, refluxing EtOH | Imidazo[1,2-a]pyridine derivatives | capes.gov.br |
Tandem Reactions
Tandem reactions, also known as cascade reactions, involve a sequence of intramolecular transformations that proceed in a single pot, offering an elegant and efficient pathway to complex molecular architectures. rsc.orgnih.govbio-conferences.org The synthesis of imidazo[1,2-a]pyridines can be achieved through tandem processes that often involve the initial formation of an intermediate which then undergoes a subsequent cyclization.
One such approach is the Fe(II)-catalyzed tandem coupling of 2-methylnitroolefins and 2-aminopyridines to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. nih.gov Another example involves the reaction of Morita-Baylis-Hillman (MBH) acetates of nitroalkenes with 2-aminopyridines, which proceeds via a cascade inter-intramolecular double aza-Michael addition. nih.govresearchgate.net More recently, an electrochemical tandem sp3(C–H) double amination of acetophenones with pyridine (B92270) ethylamines has been developed for the one-step synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines. nih.gov
Targeted Synthesis of 3-(4-Bromophenyl)imidazo[1,2-A]pyridine and its Direct Precursors
The construction of the this compound core primarily involves the formation of the imidazole (B134444) ring fused to a pyridine moiety. This is typically achieved through the reaction of a 2-aminopyridine derivative with a suitable carbonyl compound.
Formation from 2-Aminopyridine and p-Bromo Phenacyl Bromide
A classical and widely employed method for synthesizing imidazo[1,2-a]pyridines is the condensation of 2-aminopyridine with an α-haloketone. In the specific case of this compound, the key precursors are 2-aminopyridine and 2-bromo-1-(4-bromophenyl)ethan-1-one, also known as p-bromo phenacyl bromide. nih.govwikipedia.org
The reaction mechanism typically proceeds through two main steps. Initially, the nucleophilic nitrogen atom of the pyridine ring in 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, leading to the formation of a pyridinium (B92312) salt intermediate. royalsocietypublishing.org Subsequently, an intramolecular cyclization occurs, followed by dehydration, to yield the final imidazo[1,2-a]pyridine ring system. royalsocietypublishing.org The reaction can be influenced by factors such as the solvent, temperature, and the presence of a base. nih.gov While some procedures are performed under thermal conditions without a base, others utilize a base to neutralize the hydrogen bromide formed during the reaction, which can favor the SN2 pathway. nih.gov
Catalyzed Synthesis Protocols
To enhance reaction rates, improve yields, and often to enable more environmentally friendly conditions, various catalytic systems have been developed for the synthesis of imidazo[1,2-a]pyridine derivatives. These can be broadly categorized into metal-catalyzed and metal-free methods.
Copper catalysts, particularly Cu(I) salts like copper(I) iodide (CuI), have proven effective in the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgnanobioletters.com These catalysts can facilitate the aerobic oxidative cyclization of 2-aminopyridines with various carbonyl compounds. Copper silicate has also been reported as an efficient and reusable heterogeneous catalyst for the reaction between 2-aminopyridines and substituted phenacyl bromides, offering advantages such as short reaction times and high yields in less hazardous solvents. nanobioletters.com Some copper-catalyzed procedures enable one-pot synthesis from aminopyridines and other starting materials like nitroolefins, using air as the oxidant. organic-chemistry.org
Table 1: Examples of Metal-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
| CuI | 2-Aminopyridines, Acetophenones | - | Aerobic, Oxidative | Good | organic-chemistry.org |
| Copper Silicate | 2-Aminopyridines, Phenacyl Bromides | Less hazardous solvent | - | High | nanobioletters.com |
| FeCl3 | 2-Aminopyridines, Nitroolefins | - | - | Good | bio-conferences.org |
| Pd(II) | 2-Phenylimidazo[1,2-a]pyridine, Alkynes | - | Oxidative Cycloaromatization | Good | acs.org |
Increasingly, metal-free catalytic systems are being explored to avoid the cost and potential toxicity associated with metal catalysts.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU has been successfully used as a catalyst for the two-component cyclization of substituted 2-aminopyridines and phenacyl bromides. royalsocietypublishing.org This method often proceeds at room temperature in aqueous ethanol, offering a greener solvent system and good to excellent yields. royalsocietypublishing.org
Iodine: Molecular iodine is another effective metal-free catalyst. rsc.orgacs.org It can catalyze the condensation of 2-aminopyridines with various partners. For instance, an iodine-catalyzed one-pot, three-component reaction of an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide affords imidazopyridine derivatives in good yields. rsc.org Iodine, in combination with a flavin, can also catalyze an aerobic oxidative C-N bond formation. organic-chemistry.org
MgO (Magnesium Oxide): Basic oxides like MgO have also been utilized as catalysts in the synthesis of imidazo[1,2-a]pyridines. nanobioletters.com
Table 2: Examples of Metal-Free Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
| DBU | 2-Aminopyridines, Phenacyl Bromides | Aqueous Ethanol | Room Temperature | 65-94% | royalsocietypublishing.org |
| Iodine | Aryl Aldehyde, 2-Aminopyridine, tert-Butyl Isocyanide | - | One-pot, Three-component | Good | rsc.org |
| Iodine/Flavin | Aminopyridines, Ketones | - | Aerobic, Oxidative | - | organic-chemistry.org |
| Graphene Oxide | 2-Aminopyridines, Acetophenones, Thiols | - | - | - | acs.orgnih.gov |
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. frontiersin.orgnih.gov This technique has been successfully applied to the synthesis of imidazo[1,2-a]pyridines, including 3-substituted derivatives. organic-chemistry.orgnih.govresearchgate.net Microwave-assisted reactions can be performed under solvent-free conditions or in environmentally benign solvents like water, further enhancing their green credentials. organic-chemistry.orgresearchgate.net The rapid heating provided by microwaves can efficiently promote the necessary cyclization and condensation steps. nih.gov
Ultrasound irradiation is another non-conventional energy source that can accelerate chemical reactions. scispace.comnih.govnih.gov The phenomenon of acoustic cavitation enhances mass transfer and provides the energy for chemical transformations. nih.gov Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives has been reported to give good to excellent yields in short reaction times. scispace.com This method is often carried out in green solvents like PEG-400 and can be used for the one-pot preparation of further functionalized derivatives. scispace.com The use of ultrasound offers a simple, rapid, and environmentally friendly alternative to conventional heating methods. scispace.comnih.gov
Table 3: Comparison of Non-Conventional Synthesis Methods
| Method | Key Advantages | Typical Conditions | Reference |
| Microwave-Assisted | Rapid reaction times, High yields | Solvent-free or green solvents (e.g., water, ethanol) | organic-chemistry.orgfrontiersin.orgnih.govresearchgate.net |
| Ultrasound-Assisted | Short reaction times, Good yields, Environmentally friendly | Green solvents (e.g., PEG-400) | scispace.comnih.govnih.gov |
Grindstone Chemistry Approaches
In recent years, mechanochemical methods, particularly grindstone chemistry, have emerged as a green and efficient alternative for the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines. nih.govjk-sci.com This approach aligns with the principles of green chemistry by minimizing or eliminating the use of solvents and, in some cases, catalysts. nih.govnih.gov
The grindstone method typically involves the manual or mechanical grinding of solid reactants at ambient temperature. For the synthesis of imidazo[1,2-a]pyridine derivatives, this solvent- and catalyst-free approach involves the condensation of 2-aminopyridines with α-haloketones. jk-sci.com The reaction proceeds rapidly, often within minutes, and the workup is generally simple, involving washing with water. jk-sci.com Products are often obtained in high purity without the need for chromatographic purification. jk-sci.com
A general representation of this synthesis is the reaction between a 2-aminopyridine and an ω-bromo-4-bromoacetophenone, which would yield this compound. The high efficiency and eco-friendly nature of grindstone chemistry make it an attractive and scalable method for the preparation of this and other related imidazo[1,2-a]pyridine derivatives. jk-sci.com Non-conventional heating methods like microwave and ultrasound have also been successfully employed to synthesize these compounds. nanobioletters.com
Derivatization Strategies Utilizing this compound as a Synthetic Intermediate
The this compound scaffold is a valuable intermediate for the synthesis of a diverse range of derivatives. The presence of the reactive C-3 position on the imidazo[1,2-a]pyridine ring and the bromine atom on the phenyl ring allows for various functionalization reactions, leading to the generation of libraries of compounds with potential pharmacological applications. nih.govmdpi.com
Functionalization at the 3-Position
The C-3 position of the imidazo[1,2-a]pyridine ring is particularly amenable to electrophilic substitution and other functionalization reactions, making it a key site for structural modification. mdpi.com
Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities. nih.gov The introduction of a sulfonamide group onto the imidazo[1,2-a]pyridine scaffold can be achieved through a multi-step process. A common strategy involves the initial introduction of a sulfonyl chloride group, which can then be reacted with various amines to generate a library of sulfonamide derivatives.
For instance, a synthetic approach could involve the chlorosulfonation of this compound, followed by reaction with a primary or secondary amine. This strategy has been successfully applied to the synthesis of nih.govnih.govchemistrysteps.comtriazolo[4,3-a]pyridine sulfonamides, where a chloropyridine sulfonyl chloride is reacted with anilines to produce the corresponding sulfonamides. nih.govmdpi.com A similar approach could be envisioned for the target compound, leading to novel derivatives for biological screening.
Table 1: General Synthetic Steps for Sulfonamide Derivatization
| Step | Reaction | Reagents | Product |
| 1 | Chlorosulfonation | Chlorosulfonic acid | This compound-x-sulfonyl chloride |
| 2 | Sulfonamide formation | Primary or secondary amine | N-substituted-3-(4-bromophenyl)imidazo[1,2-a]pyridine-x-sulfonamide |
Note: The exact position of sulfonation on the imidazo[1,2-a]pyridine ring would need to be determined experimentally.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comchemistrysteps.comwikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This electrophilic species then attacks the electron-rich ring system.
Imidazo[1,2-a]pyridines are known to be electron-rich and are suitable substrates for the Vilsmeier-Haack reaction. organic-chemistry.org The formylation of this compound would be expected to occur at a nucleophilic position, likely the C-3 position if unsubstituted, or another available position on the heterocyclic core. The resulting aldehyde is a versatile intermediate that can be further modified, for example, through oxidation to a carboxylic acid, reduction to an alcohol, or used in the synthesis of other derivatives like chalcones.
Table 2: Vilsmeier-Haack Reaction Details
| Component | Description |
| Substrate | This compound |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |
| Intermediate | Vilsmeier reagent (a chloroiminium salt) |
| Product | This compound-x-carbaldehyde |
| Reaction Type | Electrophilic aromatic substitution |
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govacademicjournals.org The product is a β-amino-carbonyl compound known as a Mannich base. nih.gov Mannich bases are important pharmacophores and are found in numerous clinically used drugs. nih.gov
The C-3 position of imidazo[1,2-a]pyridines can act as the active hydrogen component in the Mannich reaction. researchgate.net Thus, reacting this compound with formaldehyde (B43269) and a suitable secondary amine (e.g., morpholine, piperidine) would yield the corresponding Mannich base. researchgate.netplantarchives.org The synthesis of imidazo[1,2-a]pyridine Mannich bases has been reported as a route to compounds with potential therapeutic applications, such as for Alzheimer's disease. researchgate.net
Table 3: Components of the Mannich Reaction for Derivatization
| Component | Example |
| Active Hydrogen Compound | This compound |
| Aldehyde | Formaldehyde |
| Amine | Morpholine, Piperidine, Substituted piperazines |
| Product | 1-{[3-(4-Bromophenyl)imidazo[1,2-a]pyridin-x-yl]methyl}amine derivative |
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for a wide range of biological activities. eijppr.com They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base. eijppr.com
To synthesize chalcone (B49325) derivatives from this compound, a two-step approach is necessary. First, an acetyl group must be introduced onto the imidazo[1,2-a]pyridine core, most likely at the C-3 position, via a Friedel-Crafts acylation reaction. The resulting 3-acetyl- (or x-acetyl-) derivative can then be condensed with various aromatic aldehydes under basic conditions to yield the corresponding chalcones. nih.govacs.org The synthesis of chalcones containing the imidazo[1,2-a]pyridine moiety has been reported, with some derivatives showing promising anticancer activity. nih.govnih.gov
Table 4: Synthesis of Chalcone Derivatives
| Step | Reaction | Reactants | Product |
| 1 | Friedel-Crafts Acylation | This compound, Acetyl chloride/Lewis acid | x-Acetyl-3-(4-bromophenyl)imidazo[1,2-a]pyridine |
| 2 | Claisen-Schmidt Condensation | x-Acetyl-3-(4-bromophenyl)imidazo[1,2-a]pyridine, Aromatic aldehyde, Base (e.g., KOH) | (E)-1-(imidazo[1,2-a]pyridin-x-yl)-3-arylprop-2-en-1-one derivative |
Cross-Coupling Reactions (e.g., Suzuki coupling)
The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, and it has been effectively employed in the synthesis of 3-arylimidazo[1,2-a]pyridines. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide.
A common approach to synthesize this compound via Suzuki coupling would involve the reaction of 3-bromoimidazo[1,2-a]pyridine (B1267429) with (4-bromophenyl)boronic acid. The general scheme for this transformation is depicted below:
General Reaction Scheme for Suzuki-Miyaura Coupling:
The success of the Suzuki-Miyaura coupling is highly dependent on the optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. A variety of palladium sources can be utilized, such as palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of the phosphine (B1218219) ligand is also critical to the efficiency of the catalytic cycle.
Below is a table summarizing typical conditions that could be employed for the Suzuki-Miyaura coupling to afford 3-aryl-imidazo[1,2-a]pyridines. While specific data for the synthesis of this compound is not extensively detailed in readily available literature, the following table provides a general framework based on the synthesis of analogous compounds. beilstein-journals.orglibretexts.org
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100-120 | Moderate to Good |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80-100 | Moderate to Good |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane | 80-110 | Good to Excellent |
This table presents generalized conditions and yields may vary based on specific substrate and reagent concentrations.
Nucleophilic Substitution Reactions
The classical and most direct method for the synthesis of the imidazo[1,2-a]pyridine core, which can be adapted to produce 3-substituted derivatives, is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. nanobioletters.com This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization which constitutes a nucleophilic attack of the exocyclic amino group onto the carbonyl carbon, and subsequent dehydration to form the fused bicyclic system.
For the specific synthesis of this compound, the key starting materials would be 2-aminopyridine and 2-bromo-1-(4-bromophenyl)ethan-1-one.
General Reaction Scheme for Condensation/Nucleophilic Substitution:
This method is advantageous due to the ready availability of the starting materials. The reaction is typically carried out by heating the reactants in a suitable solvent, often a polar protic solvent like ethanol, sometimes with the addition of a base to facilitate the reaction.
The following table outlines representative conditions for the synthesis of 3-arylimidazo[1,2-a]pyridines using this condensation methodology.
| 2-Aminopyridine Derivative | α-Haloketone | Solvent | Conditions | Yield (%) |
| 2-Aminopyridine | 2-Bromo-1-(4-bromophenyl)ethan-1-one | Ethanol | Reflux | Good |
| Substituted 2-Aminopyridine | 2-Bromo-1-(4-bromophenyl)ethan-1-one | DMF | 80-100 °C | Moderate to Good |
Yields are generalized and depend on the specific substrates and reaction scale.
This synthetic strategy provides a straightforward and atom-economical route to this compound and its derivatives, making it a widely utilized method in organic synthesis.
Reaction Mechanisms and Pathways of Imidazo 1,2 a Pyridine Formation and Functionalization
Mechanistic Investigations of Cyclization Reactions
The cyclization to form the imidazo[1,2-a]pyridine (B132010) ring is a critical step, and its mechanism has been the subject of detailed investigation. Several key intermediates and pathways have been proposed and identified.
The initial interaction between 2-aminopyridine (B139424) and an α-haloketone can lead to the formation of different crucial intermediates that dictate the reaction's progress.
One proposed pathway involves the initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine with the α-haloketone. This step forms a keto-ammonium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration, yields the final imidazo[1,2-a]pyridine ring system.
Alternatively, an enamine intermediate can play a pivotal role. It is proposed that an enamine can be initially formed, which then undergoes a reaction with an electrophile, followed by cyclization and deprotonation to yield the aromatic product. acs.org Some synthetic protocols have successfully isolated enamine intermediates, providing strong evidence for this mechanistic route. The formation of an imine as the initial and slowest step, followed by tautomerization, intramolecular cyclization, and oxidative aromatization, represents another plausible pathway. acs.org
The choice between these pathways can be influenced by factors such as the solvent, temperature, and the presence of catalysts.
| Intermediate | Description | Role in Synthesis |
| Keto-ammonium salt | Formed by the N-alkylation of the pyridine nitrogen of 2-aminopyridine with an α-haloketone. | Precursor to intramolecular cyclization and dehydration, leading to the imidazo[1,2-a]pyridine ring. |
| Enamine | Formed from the reaction of 2-aminopyridine and a carbonyl compound. | Can react with an electrophile, followed by cyclization and deprotonation to form the final product. acs.org |
| Imine | Formed from the condensation of the exocyclic amino group of 2-aminopyridine with a carbonyl compound. | Can undergo tautomerization, intramolecular cyclization, and oxidative aromatization. acs.org |
While ionic pathways are more commonly cited for the formation of the imidazo[1,2-a]pyridine core, radical-mediated reactions have emerged as a powerful tool for the functionalization of the pre-formed scaffold. rsc.org The direct functionalization of imidazo[1,2-a]pyridines can be achieved through radical reactions initiated by transition metal catalysis, metal-free oxidation, or photocatalysis. rsc.org For instance, iodine-catalyzed reactions can trigger the cleavage of N-O bonds in oxime esters to generate reactive iminyl radicals that regioselectively couple with pyridines. acs.org Although less common for the initial synthesis of 3-(4-Bromophenyl)imidazo[1,2-a]pyridine, radical pathways offer alternative routes for introducing substituents onto the heterocyclic ring system.
The Ortoleva-King reaction provides an alternative and efficient route to imidazo[1,2-a]pyridines. This reaction typically involves the reaction of a compound with an active methylene (B1212753) group, a pyridine, and an iodine source. rsc.org In the context of synthesizing this compound, a tandem, one-pot process starting with an Ortoleva-King reaction between a suitable acetophenone (B1666503) derivative and a 2-aminopyridine has been reported. rsc.org Mechanistic studies suggest that some copper-catalyzed aerobic oxidative syntheses of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org Furthermore, direct acid-catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines has been explained by a concurrence of ketimine and Ortoleva-King type reaction intermediated transformations. rsc.org
Stereochemical Considerations and Regioselectivity in Synthesis
The synthesis of substituted imidazo[1,2-a]pyridines often raises questions of stereochemistry and regioselectivity, particularly when chiral centers or multiple reactive sites are present.
The development of asymmetric multicomponent reactions (AMCRs) has enabled the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.govresearchgate.net By employing a chiral phosphoric acid catalyst, the Groebke-Blackburn-Bienaymé reaction between 6-aryl-2-aminopyridines, aldehydes, and isocyanides can yield a variety of imidazo[1,2-a]pyridine atropoisomers with high enantioselectivity. nih.govresearchgate.net While not directly focused on this compound, these studies highlight the potential for stereocontrol in the synthesis of this class of compounds.
Regioselectivity is a critical aspect, especially concerning the position of the substituent on the imidazo[1,2-a]pyridine core. The reaction of 2-aminopyridine with 2-bromo-1-(4-bromophenyl)ethan-1-one typically leads to the formation of the 2-(4-bromophenyl) isomer. However, facile methods for the regioselective synthesis of 3-substituted imidazo[1,2-a]pyridines have been developed. rsc.orgnih.gov The regioselectivity of electrophilic aromatic substitution on the imidazo[1,2-a]pyridine ring system is well-established, with the C-3 position being the most nucleophilic and thus the preferred site of attack for electrophiles. This is rationalized by the stability of the resulting cationic intermediate, which maintains the aromaticity of the six-membered ring. stackexchange.com This inherent reactivity allows for the direct introduction of substituents at the 3-position of a pre-formed imidazo[1,2-a]pyridine ring.
Structural Analysis and Conformational Studies
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction study is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides the foundational data for understanding molecular geometry, packing, and interactions. For 3-(4-Bromophenyl)imidazo[1,2-a]pyridine , no published crystal structure could be located.
If such data were available, the analysis would include:
Spectroscopic Characterization Methodologies
Spectroscopic techniques are essential for confirming the identity and structure of a synthesized compound. While general procedures are standard, specific data for this compound is not available in the reviewed literature.
Mass Spectrometry (MS/HRMS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a compound.
For this compound (C₁₃H₉BrN₂), the analysis would be expected to show a distinct isotopic pattern characteristic of a bromine-containing compound, due to the presence of the nearly equally abundant isotopes ⁷⁹Br and ⁸¹Br. This results in two major peaks in the mass spectrum, [M]⁺ and [M+2]⁺, separated by two mass units.
While direct experimental data for the 3-substituted isomer is not widely published, the expected mass-to-charge ratios can be inferred from the data for the isomeric compound, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine, which shares the same molecular formula and thus the same molecular weight. sigmaaldrich.comsigmaaldrich.com The predicted collision cross section values for various adducts of the 2-isomer have been calculated, providing expected m/z values that are applicable to the 3-isomer as well. uni.lu
The table below outlines the predicted mass-to-charge ratios for various adducts of the parent molecule.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 273.00218 |
| [M+Na]⁺ | 294.98412 |
| [M+NH₄]⁺ | 290.02872 |
| [M+K]⁺ | 310.95806 |
| [M-H]⁻ | 270.98762 |
| Data inferred from predicted values for the isomer 2-(4-bromophenyl)imidazo[1,2-a]pyridine. uni.lu |
Elemental Analysis (CHN)
Elemental analysis is a quantitative method used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This technique provides a fundamental check for the purity and empirical formula of a synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.
For this compound, with a molecular formula of C₁₃H₉BrN₂, the theoretical elemental composition can be calculated. This data is crucial for verifying that the synthesized product corresponds to the expected structure.
The table below presents the calculated elemental percentages for the compound.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 57.17 |
| Hydrogen | H | 3.32 |
| Nitrogen | N | 10.26 |
| Calculated based on the molecular formula C₁₃H₉BrN₂ and atomic masses of C=12.01, H=1.008, Br=79.90, N=14.01. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a primary tool for predicting the molecular properties of novel compounds. For a molecule like 3-(4-Bromophenyl)imidazo[1,2-a]pyridine, DFT calculations would provide fundamental insights into its behavior.
Geometry Optimization
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For this compound, this would involve calculating the key bond lengths, bond angles, and dihedral angles. A critical parameter would be the dihedral angle between the planar imidazo[1,2-a]pyridine (B132010) ring system and the 4-bromophenyl ring, which dictates the degree of conjugation and steric hindrance between the two moieties.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests the molecule is more reactive. Analysis would reveal the distribution of these orbitals across the molecule, indicating the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a color-coded map that shows regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen atoms of the imidazo[1,2-a]pyridine core and the bromine atom as potential sites for interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer events and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis quantifies the stabilization energy associated with these interactions, offering deep insight into the electronic delocalization from the lone pairs of nitrogen and bromine atoms into the aromatic system, which is crucial for understanding the molecule's stability and reactivity.
Chemical Reactivity Parameters
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These parameters help in quantifying the reactivity and stability of the molecule. Key parameters include:
Energy Gap (ΔE): The difference between LUMO and HOMO energies, indicating chemical reactivity.
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Theoretical Absorption Spectra
Time-Dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Visible spectrum can be generated. This simulation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This is invaluable for interpreting experimental spectroscopic data.
Hirshfeld Surface Analysis and Energy Framework Studies
Quantification of Intermolecular Interactions
The quantification of intermolecular interactions through Hirshfeld surface analysis reveals the key forces governing the crystal packing of molecules. For compounds structurally related to this compound, these analyses have highlighted the significant contributions of various contacts.
For instance, in a related imidazo[4,5-b]pyridine derivative, H⋯H interactions accounted for 35.9% of the Hirshfeld surface, indicating the high density of hydrogen atoms on the molecular surface. nih.gov Other significant interactions included H⋯Cl/Cl⋯H (15.0%), H⋯C/C⋯H (12.4%), H⋯Br/Br⋯H (10.8%), H⋯N/N⋯H (7.5%), C⋯Br/Br⋯C (5.9%), C⋯C (5.5%), and C⋯N/N⋯C (4.0%). nih.gov Similarly, for 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the primary contributions to crystal packing were from H⋯H (30.4%), H⋯C/C⋯H (23.7%), H⋯O/O⋯H (12.2%), and H⋯F/F⋯H (11.1%) interactions. nih.gov These findings underscore the importance of hydrogen bonding and van der Waals forces in the supramolecular assembly of such compounds.
The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for related compounds:
| Intermolecular Contact | 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine (%) nih.gov | 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde (%) nih.gov |
| H···H | 35.9 | 30.4 |
| H···Halogen/Halogen···H | 15.0 (Cl) | 11.1 (F) |
| H···C/C···H | 12.4 | 23.7 |
| H···Br/Br···H | 10.8 | - |
| H···N/N···H | 7.5 | - |
| C···Br/Br···C | 5.9 | - |
| C···C | 5.5 | - |
| C···N/N···C | 4.0 | - |
| H···O/O···H | - | 12.2 |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulation studies on this compound are not extensively reported in the reviewed literature, this computational technique is crucial for understanding the dynamic behavior of molecules in a simulated environment. MD simulations can provide insights into conformational changes, the stability of ligand-protein complexes, and the influence of solvent on molecular structure. For related imidazo[4,5-b]pyridine derivatives, MD simulations could be employed to explore their flexibility and interactions with biological targets over time. mdpi.com
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.govbiorxiv.org
Ligand-Protein Binding Pattern Prediction
For derivatives of imidazo[1,2-a]pyridine, molecular docking studies have been instrumental in predicting their binding patterns with various protein targets. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of phenothiazine-containing imidazo[1,2-a]pyridine derivatives with microtubule affinity regulating kinase 4 (MARK4) have provided insights into their inhibitory potential. nih.gov Similarly, docking studies of other imidazo[1,2-a]pyridine derivatives have been used to predict their binding to various enzymes, helping to elucidate their potential mechanisms of action. researchgate.net The binding energy, often expressed in kcal/mol, is a key output of docking simulations and provides an estimate of the binding affinity. mdpi.com
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach used to assess the pharmacokinetic and toxicological properties of a compound in the early stages of drug discovery. researchgate.net These in silico predictions help to identify compounds with favorable drug-like properties.
For various imidazo[1,2-a]pyridine derivatives, ADMET prediction tools like SwissADME have been used to evaluate their potential as orally active drugs. amazonaws.comrsc.org These predictions are often based on Lipinski's "rule of five," which outlines the physicochemical properties associated with good oral bioavailability. rsc.org The parameters typically assessed include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. The following table provides an example of predicted ADMET-related properties for a series of 1,2,3-triazolyl-pyridine hybrids, which share structural similarities with the compound of interest. acs.org
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| 3 | 415.45 | 4.52 | 6 | 1 |
| 4 | 449.89 | 4.61 | 6 | 1 |
| 5 | 449.89 | 4.61 | 6 | 1 |
| 6 | 464.34 | 4.31 | 7 | 1 |
| 7 | 494.37 | 4.93 | 7 | 1 |
| 8 | 460.48 | 4.30 | 7 | 1 |
| 9 | 431.49 | 4.10 | 6 | 1 |
This data is for a series of 2-amino-6-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)nicotinonitrile derivatives and is presented for illustrative purposes. acs.org
Applications in Advanced Chemical Research Excluding Clinical Human Trials
Building Blocks for Complex Molecular Architectures
The 3-(4-Bromophenyl)imidazo[1,2-a]pyridine scaffold is a valuable starting point for the synthesis of more intricate molecular structures. nih.govchemimpex.com The presence of the bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of functional groups, enabling the construction of complex, multi-component molecules. nih.gov For instance, the bromine can be replaced with different aryl or alkyl groups to create libraries of derivatives with tailored properties.
Furthermore, the imidazo[1,2-a]pyridine (B132010) core itself can be functionalized at different positions, offering additional avenues for structural diversification. nih.govnih.gov This adaptability makes this compound and its analogs crucial intermediates in the synthesis of novel organic materials and potential drug candidates. chemimpex.com
Ligand Design in Coordination Chemistry and Catalysis
The nitrogen atoms within the imidazo[1,2-a]pyridine ring system of this compound make it an excellent candidate for ligand design in coordination chemistry. These nitrogen atoms can coordinate with various metal centers, forming stable metal complexes. The electronic properties of the ligand, and consequently the catalytic activity of the resulting complex, can be fine-tuned by modifying the substituents on both the imidazo[1,2-a]pyridine core and the phenyl ring.
The importance of the imidazo[1,2-a]pyridine scaffold as a ligand for metal catalysts has spurred the development of new synthetic methods for its preparation. nanobioletters.com For example, copper silicate (B1173343) has been employed as an efficient and reusable heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives. nanobioletters.com This highlights the ongoing efforts to create novel catalysts based on this versatile heterocyclic system for a range of chemical transformations.
Probes and Sensor Development
Derivatives of imidazo[1,2-a]pyridine are increasingly being explored for their potential in the development of fluorescent probes and chemosensors for the detection of various analytes, including metal ions. rsc.orgrsc.orgnih.gov These probes often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding to the target analyte.
For example, a fluorescent sensor based on a fused imidazopyridine scaffold has been designed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media and even within living HeLa cells. rsc.orgnih.gov This particular sensor demonstrates a "turn-on" fluorescence response for Fe³⁺ and a "turn-off" response for Hg²⁺, with low limits of detection. rsc.orgnih.gov The development of such probes is crucial for monitoring environmental pollutants and understanding biological processes. nih.gov
Investigation of Photophysical Properties
The utility of imidazo[1,2-a]pyridine derivatives as fluorescent probes is rooted in their interesting photophysical properties, including dual-state emission, solvatochromism, and fluorescence. nih.govrsc.orgrsc.org The emission characteristics of these compounds can be tuned by altering their chemical structure.
Solvatochromism , the change in the color of a substance depending on the polarity of the solvent, is a key property of some imidazo[1,2-a]pyridine derivatives. nih.gov The emission spectra of certain derivatives exhibit a bathochromic (red) shift as the solvent polarity increases. researchgate.net This phenomenon is attributed to the stabilization of the excited state in more polar solvents.
The fluorescence of these compounds can be modulated by introducing different electron-donating or electron-accepting groups. nih.gov For instance, introducing strong electron-donating groups can lead to intense near-UV to blue fluorescence. nih.gov The study of these photophysical properties is essential for designing probes with specific emission wavelengths and sensitivities for various applications, including bioimaging.
Structure-Activity Relationship (SAR) Studies in In Vitro Biological Systems
The this compound scaffold has been extensively used in structure-activity relationship (SAR) studies to develop compounds with potential therapeutic applications. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs in in vitro assays, researchers can identify key structural features responsible for a desired biological effect. These studies are crucial in the early stages of drug discovery, guiding the design of more potent and selective agents. nih.govrsc.org
Antimicrobial Research (in in vitro context)
The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. scispace.comcore.ac.uk Imidazo[1,2-a]pyridine derivatives have shown promise as a new class of antimicrobial compounds. nanobioletters.comcore.ac.uk
In vitro studies have demonstrated that certain imidazo[1,2-a]pyridine analogs exhibit activity against a range of bacterial and fungal pathogens. scispace.comcore.ac.uk For example, a series of new pyridine (B92270) imidazo[2,1-b]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against bacteria such as Bacillus pumillus, Staphylococcus aureus, and Escherichia coli, as well as the fungus Candida albicans. core.ac.uk Some of these compounds showed good antimicrobial activity compared to standard drugs. core.ac.uk Similarly, other studies have reported the synthesis of imidazo[4,5-b]pyridine derivatives with notable antibacterial and antifungal activity. eurjchem.com
Below is a table summarizing the in vitro antimicrobial activity of selected imidazo[1,2-a]pyridine derivatives:
| Compound ID | Target Organism | Activity/MIC | Reference |
| 4a | Bacillus pumillus | 95.1% inhibition | core.ac.uk |
| 4a | Pseudomonas aeruginosa | 94.6% inhibition | core.ac.uk |
| 4a | Vibrio cholera | 91.0% inhibition | core.ac.uk |
| 4a | Staphylococcus aureus | 88.8% inhibition | core.ac.uk |
| 4h | Staphylococcus aureus | 92.0% inhibition | core.ac.uk |
| 4h | Candida albicans | 84.7% inhibition | core.ac.uk |
| 3b, 3k | Antibacterial | Prominent activity | scispace.comeurjchem.com |
| 3f | Antibacterial & Antifungal | Active | scispace.comeurjchem.com |
Anti-tubercular and Anti-mycobacterial Research (in in vitro context)
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of new anti-tubercular drugs. nih.govrsc.orgnih.gov The imidazo[1,2-a]pyridine scaffold has emerged as a particularly promising framework for the development of novel anti-TB agents. nih.govrsc.orgnih.gov
Numerous in vitro studies have demonstrated the potent activity of imidazo[1,2-a]pyridine derivatives against M. tuberculosis. nih.govnih.gov For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened, with several compounds exhibiting minimum inhibitory concentrations (MICs) in the nanomolar range against replicating M. tuberculosis. nih.gov Some of these compounds also showed significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. nih.gov
Molecular hybridization strategies have also been employed, combining the imidazo[1,2-a]pyridine core with other pharmacophores known for anti-tubercular activity, such as tetrahydropyridines and sulfonamides. nih.gov This approach has led to the discovery of highly potent compounds, with some derivatives being significantly more active than the standard drug ethambutol (B1671381) in in vitro assays. nih.gov
The following table presents in vitro anti-tubercular activity data for representative imidazo[1,2-a]pyridine derivatives:
| Compound ID | Target Strain | MIC (μg/mL) | Reference |
| IPA-6 | M. tuberculosis H37Rv | 0.05 | nih.gov |
| IPA-9 | M. tuberculosis H37Rv | 0.4 | nih.gov |
| IPS-1 | M. tuberculosis H37Rv | 0.4 | nih.gov |
| Compound 9 | M. tuberculosis H37Rv | ≤0.006 | nih.gov |
| Compound 12 | M. tuberculosis H37Rv | ≤0.006 | nih.gov |
| Compound 16 | M. tuberculosis H37Rv | ≤0.006 | nih.gov |
| Compound 17 | M. tuberculosis H37Rv | ≤0.006 | nih.gov |
| Compound 18 | M. tuberculosis H37Rv | ≤0.006 | nih.gov |
Anticancer Research (in in vitro context)
The scaffold of this compound has been a focal point in the synthesis of novel compounds with potential anticancer properties. In vitro studies have demonstrated the cytotoxic effects of derivatives across a spectrum of human cancer cell lines.
Research has shown that novel imidazo[1,2-a]pyridine compounds can induce anti-survival effects on cancer cells. nih.gov For instance, certain imidazo[1,2-a]pyridines have been tested against the HCC1937 breast cancer cell line, revealing their potential as active anticancer compounds in an in vitro setting. researchgate.net These compounds have been observed to inhibit the colony formation ability of various cancer cell lines. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis, evidenced by the activation of caspases and the segmentation of chromatin. researchgate.net
Furthermore, a series of imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized and evaluated for their in vitro anticancer activity against lung (A549) and prostate (PC-3, DU-145) cancer cell lines. nih.gov One particular compound from this series demonstrated significant potency against the A549 cell line, with studies indicating it induces apoptosis. nih.gov Other studies have focused on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which have shown moderate cytotoxic activity against cell lines such as MCF-7, MDA-MB-468, K562, and SaOS2. nih.gov
The following table summarizes the in vitro anticancer activities of selected imidazo[1,2-a]pyridine derivatives.
| Compound Type | Cell Line | Activity |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) | A549 (Lung) | IC₅₀: 2.8 ± 0.02 μM |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) | K562 (Leukemia) | Potent Activity |
| Imidazo[1,2-a]pyridine derivatives | HCC1937 (Breast) | Potent anti-survival effects |
Anti-inflammatory Research (in in vitro context)
Derivatives of the imidazo[1,2-a]pyridine structure have been investigated for their anti-inflammatory potential in various in vitro models. nanobioletters.com These compounds have demonstrated the ability to modulate key inflammatory pathways.
One area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives assessed their in vitro inhibitory activity against COX-1 and COX-2. nih.gov One compound, in particular, exhibited selectivity for COX-2, which is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Furthermore, research has explored the effects of novel imidazo[1,2-a]pyridine derivatives on inflammatory signaling cascades in cancer cell lines. nih.gov For example, a synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was evaluated for its anti-inflammatory activity in breast and ovarian cancer cells. nih.gov This study revealed that the compound could modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is implicated in both inflammation and cancer. nih.gov The findings showed a reduction in the DNA-binding activity of NF-κB, a key transcription factor in the inflammatory response. nih.gov
The table below highlights the in vitro anti-inflammatory activity of a representative imidazo[1,2-a]pyridine derivative.
| Compound | Target | Finding |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX-1 | IC₅₀: 21.8 µmol/L |
| COX-2 | IC₅₀: 9.2 µmol/L | |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | NF-κB | Diminished DNA-binding activity |
Enzyme Inhibition Studies (e.g., ALDH inhibitors in vitro)
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile template for the design of inhibitors for various enzymes, extending beyond aldehyde dehydrogenase (ALDH).
One significant area of research has been the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the potential treatment of type 2 diabetes mellitus. nih.gov A series of imidazo[1,2-a]pyridine derivatives were designed and synthesized, leading to the identification of a potent and selective DPP-4 inhibitor. nih.gov Docking studies revealed that these compounds could effectively bind to the active site of the DPP-4 enzyme. nih.gov
In the realm of cancer therapy, imidazo[1,2-a]pyrazine-based compounds have been identified as selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression. nih.gov A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were developed, with one compound showing high potency and selectivity for DDR1 over other kinases. nih.gov
Furthermore, quinazoline (B50416) derivatives bearing a bromophenyl group have been investigated as inhibitors of Aurora A kinase, a key regulator of cell division. mdpi.com A synthesized compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as the most potent among the tested derivatives and demonstrated selectivity for Aurora A. mdpi.com Additionally, potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in tumor metabolism, have been developed from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amides. nih.gov
The following table summarizes the enzyme inhibitory activities of these imidazo[1,2-a]pyridine-related structures.
| Compound Class | Target Enzyme | Activity |
| Imidazo[1,2-a]pyridine derivative (5d) | DPP-4 | IC₅₀ = 0.13 μM |
| 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamide (8v) | DDR1 | IC₅₀ = 23.8 nM |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | Potent Inhibition |
| 1H-pyrazolo[3,4-b]pyridine-containing amides | NAMPT | Nanomolar antiproliferation activities |
Antioxidant Activity (in in vitro context)
The antioxidant potential of various derivatives based on the imidazo[1,2-a]pyridine core has been a subject of scientific investigation. chemrevlett.comchemrevlett.comresearchgate.net These studies typically involve the synthesis of new compounds and the evaluation of their ability to scavenge free radicals in vitro.
For example, a series of new imine derivatives of imidazo[1,2-a]pyridine were synthesized and their antioxidant properties were assessed using DPPH and ABTS radical scavenging assays. researchgate.net The measured IC50 values indicated their capacity to act as free radical scavengers. researchgate.net In another study, new heterocyclic compounds containing an imidazo[1,2-a]pyridine moiety, such as those incorporating triazole, thiazolone, and thiazine (B8601807) rings, were synthesized and screened for their antioxidant activity. rdd.edu.iq
The table below presents findings on the in vitro antioxidant activity of imidazo[1,2-a]pyridine derivatives.
| Compound Type | Assay | Result |
| Imine derivatives of imidazo[1,2-a]pyridine | DPPH, ABTS | Demonstrated ability to scavenge free radicals |
| Oxadiazole pyrimidine (B1678525) linked to imidazopyridine | Not specified | Moderate antioxidant activity |
| Triazole, thiazolone, and thiazine containing imidazo[1,2-a]pyridine | Not specified | Screened for antioxidant activity |
Q & A
Q. What are the common synthetic strategies for preparing 3-(4-Bromophenyl)imidazo[1,2-a]pyridine derivatives?
A one-pot Friedel-Crafts acylation using AlCl₃ as a catalyst (85% yield) enables selective C-3 functionalization . Suzuki-Miyaura cross-coupling with (4-bromophenyl)boronic acid is another key method, leveraging palladium catalysis to introduce aryl groups at specific positions . Multicomponent reactions involving phenacyl bromides and 2-amino-5-bromopyridines also yield intermediates for further derivatization . For example, this compound derivatives are synthesized via sequential bromination and coupling steps, with yields exceeding 73% in optimized protocols .
Q. Which spectroscopic and analytical techniques are critical for characterizing these compounds?
¹H/¹³C NMR is essential for confirming regiochemistry, as seen in δ 7.76 (d, J = 8.4 Hz) for aromatic protons . IR spectroscopy identifies functional groups (e.g., CN stretch at 2200 cm⁻¹) , while LC-MS validates molecular weight and purity . X-ray crystallography resolves π-stacking interactions and crystal packing, critical for understanding solid-state behavior .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?
This scaffold exhibits anti-inflammatory properties (inhibiting pro-fibrotic processes in vivo) , anticonvulsant activity (via GABA receptor modulation) , and kinase inhibition (e.g., IGF-1 receptor tyrosine kinase) . Derivatives also show potent CENP-E inhibition (IC₅₀ = 3.6 nM) in cancer models .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective C-3 functionalization?
AlCl₃-catalyzed Friedel-Crafts acylation minimizes side reactions by directing electrophiles to the electron-rich C-3 position . Radical functionalization strategies using Mn(OAc)₃ or photoredox catalysis enable C–H activation under mild conditions, avoiding pre-functionalized substrates . For example, photocatalytic C–H alkylation achieves >70% yield with minimal byproducts .
Q. How is computational modeling leveraged to design bioactive derivatives?
Electrostatic potential map (EPM) analysis predicts charge distribution, correlating neutral electron density at C-3 with enhanced CENP-E inhibitory activity . Docking studies using GABA receptor models (e.g., α₂/β₃ subunits) guide substituent placement to optimize hydrogen bonding and steric fit .
Q. What challenges arise in structural analysis due to intermolecular interactions?
Single-crystal X-ray diffraction reveals that π–π stacking and C–H⋯N interactions dominate crystal packing, complicating polymorphism prediction . For instance, imidazo[1,2-a]pyridine derivatives with 4-bromophenyl groups exhibit tighter stacking, altering solubility and bioavailability .
Q. How can contradictions in biological activity data be resolved?
Discrepancies in IC₅₀ values (e.g., varying GABA receptor affinities) are addressed by standardizing assay conditions (e.g., cell line selection, ligand concentration) . Comparative SAR studies identify substituent-specific effects: electron-withdrawing groups (Br, NO₂) at C-6 enhance kinase inhibition but reduce aqueous solubility .
Q. What strategies enable late-stage functionalization of the core scaffold?
Transition-metal-catalyzed C–H borylation introduces boronate esters at C-8, enabling Suzuki coupling without pre-halogenation . Photocatalytic deuteration at C-2 uses D₂O as a deuterium source, achieving >90% incorporation for isotopic labeling studies .
Q. How can substituent modifications enhance biological activity?
Introducing 4-bromophenyl groups at C-3 improves hydrophobic interactions in kinase binding pockets . Methoxy groups at C-5 increase metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) while maintaining potency . Quantitative structure-activity relationship (QSAR) models prioritize substituents with ClogP < 3.5 to balance permeability and solubility .
Q. What methodologies evaluate receptor binding affinity and selectivity?
Radioligand displacement assays (e.g., [³H]flumazenil for GABAₐ receptors) quantify Kᵢ values, with selectivity determined via receptor subtype panels (α₂ vs. α₁) . Surface plasmon resonance (SPR) measures real-time binding kinetics (kₒₙ/kₒff) for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
